molecular formula C12H17NO3S B2580368 N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-methylthiophene-2-carboxamide CAS No. 1351607-25-4

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-methylthiophene-2-carboxamide

Cat. No. B2580368
CAS RN: 1351607-25-4
M. Wt: 255.33
InChI Key: RPMFLICXIDKMMS-UHFFFAOYSA-N
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Description

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-methylthiophene-2-carboxamide, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors. The compound has been extensively studied for its potential use in treating various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The chemical compound N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-methylthiophene-2-carboxamide, due to its complex structure, may share similar properties with various synthesized pyran derivatives that have been studied for their antimicrobial activities. For example, Aytemir et al. (2003) synthesized a range of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives with significant antimicrobial activity. These compounds exhibited higher antibacterial activity against strains such as Staphylococcus aureus, Entrococcus faecalis, and Escherichia coli, as well as antifungal activity against Candida species. This suggests that derivatives of pyran, which may include compounds similar to the one , could have promising applications in developing antimicrobial agents Aytemir, M., Erol, D., Hider, R., & Özalp, M. (2003). Turkish Journal of Chemistry.

Chemical Synthesis and Structural Analysis

Another aspect of scientific research involving this compound pertains to its chemical synthesis and structural analysis. Kumara et al. (2018) detailed the synthesis and spectral analysis of novel pyrazole derivatives, which included structural features such as a methylthiophene group. These studies involve characterizing compounds using various spectroscopic techniques and exploring their molecular structures through X-ray crystallography. This type of research is crucial for understanding the chemical behavior and potential applications of this compound in various fields, including material science and drug design Kumara, K., D. Kumar, A., Kumar, K., & Lokanath, N. K. (2018). Chemical Data Collections.

Molecular Interaction Studies

Research on similar compounds indicates a focus on understanding molecular interactions with biological targets. For instance, Shim et al. (2002) investigated the molecular interaction of a cannabinoid receptor antagonist, providing insights into the conformational analysis and binding affinity of chemical compounds. Such studies could be relevant to understanding how this compound might interact with specific receptors or enzymes, offering potential applications in drug discovery and pharmacology Shim, J., Welsh, W., Cartier, E., Edwards, J., & Howlett, A. (2002). Journal of Medicinal Chemistry.

properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-9-6-10(17-7-9)11(14)13-8-12(15)2-4-16-5-3-12/h6-7,15H,2-5,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMFLICXIDKMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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